Sodium dichloromethanesulfonate

Description

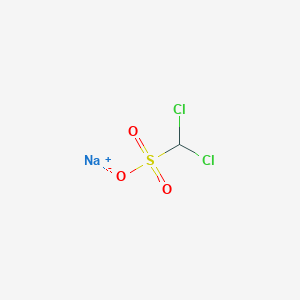

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dichloromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDWFIFRPXYWEC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])(Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance in Organosulfur Chemistry

The exploration of dichloromethanesulfonates is a relatively recent development in the broader field of organosulfur chemistry. Foundational work in the synthesis of dichloromethanesulfonate esters was reported in 1991, which described the first successful approaches to preparing these heretofore unknown compounds. cdnsciencepub.com This research highlighted a complex novel reaction that led to the formation of both dichloromethanesulfonate and trichloromethanesulfonate esters. cdnsciencepub.com

The significance of sodium dichloromethanesulfonate and its derivatives lies in their potential reactivity and role as alkylating agents. The presence of the dichloromethyl group attached to the sulfonate moiety influences the compound's electronic properties and reactivity. Research has suggested that dichloromethanesulfonates should be considered as a promising class of alkylating reagents. researchgate.net This is because the sulfonyl sulfur in these compounds is less susceptible to nucleophilic attack compared to corresponding methanesulfonates or chloromethanesulfonates. researchgate.net This characteristic enhances their utility in specific synthetic applications where controlled alkylation is desired.

The dichloromethanesulfonates of various +1-charged cations, including sodium, have been synthesized and studied, indicating a broader interest in the properties of these salts.

Scope of Academic Inquiry into Dichloromethanesulfonate Derivatives

Direct Synthesis Approaches

Direct approaches to this compound theoretically involve creating the dichloromethanesulfonate anion and pairing it with a sodium cation in a final step. These methods are conceptually straightforward but depend on the availability of highly specialized and reactive precursors.

Neutralization Reactions from Dichloromethanesulfonic Acid Precursors

The most fundamental approach to forming a salt is the neutralization of an acid with a base. In this context, dichloromethanesulfonic acid would be reacted with a suitable sodium base, such as sodium hydroxide (B78521), to yield this compound and water.

Reaction: CHCl₂(SO₃H) + NaOH → CHCl₂(SO₃Na) + H₂O

This method is simple in principle, following the classic acid-base reaction mechanism where hydroxide ions (OH⁻) from the base react with hydrogen ions (H⁺) from the sulfonic acid. mdpi.commit.eduorganic-chemistry.org The resulting salt solution can then be concentrated to isolate the solid this compound.

However, the primary challenge of this route is the accessibility of the dichloromethanesulfonic acid precursor. This acid is not a common laboratory chemical and its synthesis is non-trivial, often requiring the hydrolysis of its corresponding sulfonyl chloride. Therefore, while chemically sound, the neutralization pathway is contingent on the prior, successful synthesis of a difficult-to-obtain starting material.

Derivatization from Halogenated Sulfonyl Chlorides

A more practical direct approach involves the use of dichloromethanesulfonyl chloride as the starting material. Sulfonyl chlorides are reactive electrophiles that can be converted into sulfonates through nucleophilic substitution. The reaction with a sodium-containing nucleophile, such as sodium sulfite (B76179) or sodium hydroxide in an aqueous medium, can produce the desired sodium sulfonate salt.

General Reaction Scheme:

Preparation of Sulfonyl Chloride: This step often involves the oxidative chlorination of sulfur-containing precursors.

Conversion to Sodium Sulfonate: The sulfonyl chloride is then reacted with a sodium base.

The reaction of dichloromethanesulfonyl chloride with hydroxide would proceed via nucleophilic attack on the electrophilic sulfur atom, displacing the chloride ion.

Reaction: CHCl₂(SO₂Cl) + 2 NaOH → CHCl₂(SO₃Na) + NaCl + H₂O

This pathway circumvents the need to isolate the unstable dichloromethanesulfonic acid, instead utilizing the more synthetically accessible, albeit highly reactive, sulfonyl chloride intermediate. The success of this method relies on controlling the reaction conditions to favor the formation of the sulfonate salt over other potential side reactions.

Indirect and Advanced Synthetic Strategies

Indirect methods involve the construction of a more complex molecule containing the dichloromethanesulfonate moiety, which is then converted to the final sodium salt. These strategies often provide access to the target compound when direct methods are not feasible.

Transformations Involving Sulfone-Sulfonate Esters

A sophisticated and indirect route to dichloromethanesulfonate structures has been developed through the chemistry of sulfone-sulfonate esters. Research has shown that aryl methanesulfonates can react with sodium hydride to form dimeric sulfone-sulfonate esters. Subsequent chemical transformations of these complex intermediates can lead to the formation of dichloromethanesulfonate esters.

One reported pathway involves the reaction of a dichlorosulfone-sulfonate ester with sodium methoxide (B1231860) in methanol. This reaction proceeds over an extended period, followed by an aqueous workup and purification by chromatography to isolate the resulting dichloromethanesulfonate ester.

| Reactant | Reagent | Solvent | Time | Product |

| Dichlorosulfone-sulfonate ester | Sodium methoxide | Methanol | 24 h | Aryl dichloromethanesulfonate |

This interactive table summarizes the transformation of a dichlorosulfone-sulfonate ester.

Once the aryl dichloromethanesulfonate ester is formed, it can be hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the ester linkage, yielding the target this compound salt and the corresponding aryl alcohol.

Dechlorination Pathways of Polyhalogenated Methanesulfonates

Another advanced strategy involves the selective dechlorination of a more highly halogenated precursor. Specifically, trichloromethanesulfonate esters can serve as starting materials for the synthesis of dichloromethanesulfonates.

This transformation is achieved through a thiolate anion-induced dechlorination. The reaction involves the attack of a nucleophilic thiol, such as methanethiol, on one of the chlorine atoms of the trichloromethyl group, in a process known as an X-philic reaction. This removes a single chlorine atom, converting the trichloromethanesulfonate ester into a dichloromethanesulfonate ester.

Reaction: CCl₃(SO₃R) + CH₃S⁻ → CHCl₂(SO₃R) + CH₃SCl

This method is a powerful example of how a polyhalogenated compound can be selectively dehalogenated to produce a less halogenated derivative. Following the successful synthesis of the dichloromethanesulfonate ester, the final sodium salt is obtained through basic hydrolysis, as described in the previous section. This route provides a novel entry into dichloromethanesulfonates from readily prepared trichloromethanesulfonate precursors.

Emerging Synthetic Techniques in Related Sulfonate Chemistry

The field of organic synthesis is continually evolving, with new methods emerging for the formation of sulfonate esters and related compounds. While not yet applied specifically to this compound, these techniques represent the forefront of sulfonate chemistry and could offer future synthetic pathways.

One such advancement is the electrochemical synthesis of sulfonate esters. This method involves the anodic oxidation of inorganic sulfites (like potassium metabisulfite) in the presence of an alcohol to generate alkoxysulfonyl radical species. These radicals can then react with alkenes to form various β-alkoxyl sulfonate esters. This transition-metal-free strategy is notable for its mild reaction conditions and use of readily available reactants.

Key Features of Electrochemical Sulfonate Synthesis:

Reactants: Alkenes, inorganic sulfites, alcohols

Conditions: Electrochemical anodic oxidation

Key Intermediate: Alkoxysulfonyl radical

Advantages: Mild conditions, broad functional group tolerance, avoidance of transition metals

Such innovative approaches highlight the potential for developing more efficient and environmentally benign routes to complex sulfonates, which may eventually be adapted for the synthesis of specialized compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of Dichloromethanesulfonates

Role as a Leaving Group in Organic Reactions

The utility of sulfonate esters in organic synthesis is often attributed to their capacity to function as excellent leaving groups. This ability stems from the fact that the corresponding sulfonate anions are weak bases, stabilized by resonance. periodicchemistry.comlibretexts.org The negative charge on the departing group is delocalized across the three oxygen atoms, which makes the sulfonate anion very stable and therefore, a good leaving group. periodicchemistry.com The conversion of an alcohol to a sulfonate ester transforms a poor leaving group (hydroxide ion, OH⁻) into a very effective one. periodicchemistry.comyoutube.com This "activation" of alcohols allows for a wide range of subsequent nucleophilic substitution and elimination reactions. periodicchemistry.com

The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.comlibretexts.org For sulfonate esters, this is often evaluated by considering the pKa of the corresponding sulfonic acid. A lower pKa value indicates a stronger acid and a more stable (weaker) conjugate base.

Commonly used sulfonate leaving groups include mesylate, tosylate, and triflate. The triflate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which further stabilizes the resulting anion. masterorganicchemistry.com While specific quantitative data for the leaving group ability of dichloromethanesulfonate is not widely available, its efficiency is expected to be significant. The presence of two electron-withdrawing chlorine atoms on the methyl group should enhance the stability of the dichloromethanesulfonate anion, making it a potent leaving group. nih.gov Research suggests that dichloromethanesulfonates are promising, albeit underutilized, alkylating agents. nih.gov They are also noted to be less susceptible to nucleophilic attack at the sulfur atom compared to simpler methanesulfonates. nih.gov

Table 1: Comparison of Acidity of Conjugate Acids for Common Sulfonate Leaving Groups

| Sulfonate Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |

|---|---|---|---|

| Trifluoromethanesulfonate | Triflate (TfO⁻) | Trifluoromethanesulfonic acid (TfOH) | -14.7 |

| p-Toluenesulfonate | Tosylate (TsO⁻) | p-Toluenesulfonic acid (TsOH) | -2.8 |

| Methanesulfonate | Mesylate (MsO⁻) | Methanesulfonic acid (MsOH) | -1.9 |

Data for pKa values are approximate and can vary slightly depending on the measurement conditions.

Once an alcohol is converted into a sulfonate ester, such as a dichloromethanesulfonate, it becomes an excellent substrate for nucleophilic substitution reactions. periodicchemistry.comlibretexts.org These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, and the reaction conditions. libretexts.orgyoutube.com

S_N2 Reactions: Primary and, to some extent, secondary alcohols are converted into sulfonate esters to facilitate S_N2 reactions. libretexts.org The reaction involves a backside attack by a nucleophile on the carbon atom bearing the sulfonate group, leading to an inversion of stereochemistry at that center. libretexts.orgyoutube.com The formation of the sulfonate ester itself proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during this step. youtube.comyoutube.com

S_N1 Reactions: Tertiary alcohols, when converted to sulfonate esters, tend to react via an S_N1 mechanism. libretexts.org This pathway involves the departure of the sulfonate leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com These reactions often result in a racemic or unequal mixture of products and can be accompanied by rearrangement byproducts. libretexts.org

Dichloromethanesulfonates are considered effective alkylating agents, implying their utility in these substitution reactions where they are displaced by various nucleophiles. nih.gov The general applicability of sulfonate esters in substitutions allows for the formation of a wide variety of compounds, as the sulfonate group can be replaced by halides, cyanide, azides, thiols, and other nucleophiles. libretexts.orgacs.org

Participation in Complex Reaction Pathways

Beyond simple substitutions, sulfonate esters are key participants in a variety of more complex organic transformations, including rearrangements and bond-forming cascades.

While the Tiemann rearrangement specifically involves the reaction of phenols with chloroform (B151607) in the presence of a base to yield ortho-hydroxy benzaldehydes, and does not directly involve sulfonate esters, other rearrangement reactions do utilize sulfonate chemistry. byjus.comallen.in For example, the Mislow–Evans rearrangement involves the thermal 2,3-sigmatropic rearrangement of an allylic sulfoxide (B87167) to a sulfenate ester, which is then cleaved to yield an allylic alcohol. wikipedia.org This highlights how sulfur-oxygen functional groups can mediate complex skeletal reorganizations.

Rearrangements can also be induced during the heterolysis of sulfonate esters, where through-bond interactions can lead to fragmentation or rearrangement pathways depending on the molecular architecture. acs.org Alkyl sulfites have also been shown to rearrange to alkanesulfonate esters. acs.org

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. libretexts.orgalevelchemistry.co.uk Sulfonate esters play a crucial role as electrophiles in these reactions. acs.org

Carbon-Heteroatom Bond Formation: As excellent leaving groups, sulfonates are readily displaced by a wide array of heteroatom nucleophiles. This includes the formation of C-O bonds (ethers), C-N bonds (amines, azides), and C-S bonds (sulfides, thiols). acs.orgyoutube.com For instance, the reaction of an alkyl sulfonate with an alkoxide is a classic Williamson ether synthesis. youtube.com Similarly, sulfonate esters are employed in the synthesis of N-(hetero)aryl sulfonamides through direct C-H sulfonamidation, a process that forms a C-N bond. rsc.org

Carbon-Carbon Bond Formation: Sulfonate esters serve as electrophilic partners in cross-coupling reactions to form C-C bonds. For example, they can react with organometallic reagents or enolates. alevelchemistry.co.uk Furthermore, visible light-mediated desulfonylation reactions have emerged as a powerful method for C-C bond formation, where a sulfonyl group is removed to generate a radical that can participate in further bond-forming events. mdpi.com

While many reactions of sulfonates are ionic, involving nucleophilic attack and the departure of a leaving group, electron transfer processes can also play a significant role. Single electron transfer (SET) has been proposed as a mechanism in certain reactions of sulfonate esters. For example, the reaction of aryl methanesulfonates with sodium hydride can lead to products resulting from the rupture of the S-O bond. cdnsciencepub.com This pathway becomes more favorable as the LUMO (Lowest Unoccupied Molecular Orbital) energy of the sulfonate ester decreases, facilitating electron transfer from the hydride. cdnsciencepub.com

The oxidation of organosulfur compounds, including sulfonates, by species like the sulfate (B86663) radical (SO₄•⁻) is another area where electron transfer is key. acs.org The sulfate radical is a potent oxidant, and its reactions with sulfonates are relevant in atmospheric chemistry and advanced oxidation processes for water treatment. acs.org The reactivity in these oxidation processes is influenced by the electron-withdrawing nature of the sulfonate group. acs.org Additionally, the electrochemical behavior of some sulfonates has been studied, revealing diffusion-driven redox processes. nih.gov

Mechanistic Studies of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for dichloromethanesulfonates, including the sodium salt, involves a detailed examination of reaction kinetics and the characterization of transient species like intermediates and transition states. While specific literature on sodium dichloromethanesulfonate is sparse, a comprehensive understanding can be built by drawing parallels with extensively studied analogous compounds, such as other alkanesulfonyl chlorides.

Elucidation of Reaction Orders and Rate-Determining Steps

The determination of reaction orders and the identification of the rate-determining step are fundamental to understanding the reaction mechanism of dichloromethanesulfonates. These kinetic parameters are typically established by systematically varying the concentrations of reactants and observing the effect on the reaction rate. For sulfonyl chlorides, the reaction pathway and its rate-determining step can be highly dependent on the reaction conditions, particularly the pH.

For instance, the hydrolysis of simple alkanesulfonyl chlorides, like methanesulfonyl chloride, has been shown to proceed through different mechanisms depending on the pH of the medium. acs.org This behavior provides a valuable model for predicting the reactivity of dichloromethanesulfonates.

At low to neutral pH (pH < ~7): The reaction is typically a direct nucleophilic attack of water on the sulfur atom of the sulfonyl chloride. This process is generally considered to be an S_N2-like mechanism. In this regime, the reaction rate is often first-order with respect to the sulfonyl chloride and zero-order with respect to the hydrogen ion concentration. The rate-determining step is the bimolecular collision between the water molecule and the sulfonyl chloride. acs.org

At moderately basic pH (pH > ~7 to ~12): The mechanism can shift to an elimination-addition pathway involving a highly reactive intermediate known as a sulfene (B1252967) (CH₂=SO₂ in the case of methanesulfonyl chloride). In this scenario, the rate-determining step is the abstraction of a proton from the α-carbon by a hydroxide (B78521) ion, leading to the formation of the sulfene. This is followed by a rapid trapping of the sulfene by water. The reaction order with respect to the sulfonyl chloride is one, and the reaction is also first-order with respect to the hydroxide ion concentration. acs.org

Given the presence of a hydrogen atom on the dichlorinated carbon of this compound, it is plausible that it could also exhibit this pH-dependent mechanistic shift. Experimental determination of the rate law under different pH conditions would be crucial to confirm this. A hypothetical study on the hydrolysis of this compound might yield rate constants as illustrated in the interactive table below, based on analogous systems.

Interactive Table: Hypothetical Rate Data for the Hydrolysis of a Dichloromethanesulfonate Derivative

| Experiment | Initial [Dichloromethanesulfonate] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.001 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.001 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.002 | 3.0 x 10⁻⁵ |

This table is interactive. You can sort and filter the data to analyze the reaction orders.

From this hypothetical data, doubling the concentration of the dichloromethanesulfonate doubles the rate, indicating a first-order dependence. Doubling the hydroxide concentration also doubles the rate, suggesting a first-order dependence on the hydroxide ion as well. This would imply a rate law of the form: Rate = k[Dichloromethanesulfonate][OH⁻], consistent with a sulfene-mediated mechanism where the proton abstraction is the rate-determining step.

Spectroscopic and Computational Probes of Reaction Dynamics

Direct observation of fleeting intermediates and transition states in chemical reactions is challenging. Therefore, a combination of spectroscopic techniques and computational modeling is often employed to probe the dynamics of these reactions.

Spectroscopic Probes:

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be utilized to identify and characterize reaction intermediates, provided they have a sufficient lifetime. For instance, in situ IR spectroscopy can monitor the disappearance of the sulfonyl chloride and the appearance of products. rsc.org In some cases, specialized techniques like time-resolved spectroscopy can be used to detect short-lived species. The identification of sulfene intermediates has been supported by trapping experiments where the sulfene reacts with a suitable trapping agent to form a stable, characterizable product. wikipedia.org

Computational Probes:

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at a molecular level. nih.govmdpi.com These methods can be used to:

Model the geometries of reactants, transition states, and products. This allows for a detailed visualization of the structural changes that occur during the reaction.

Calculate the energies of these species. This information is used to construct a potential energy surface for the reaction, which helps in identifying the lowest energy pathway and the rate-determining step.

Simulate vibrational spectra. Calculated IR and Raman spectra can be compared with experimental data to confirm the identity of observed species, including transient intermediates. usd.edu

For dichloromethanesulfonates, computational studies could elucidate the structure of the transition state for both the direct nucleophilic attack and the sulfene formation pathways. The calculated energy barriers for these pathways under different simulated conditions (e.g., in the presence of water or hydroxide) would provide strong evidence for the operative mechanism.

Interactive Table: Illustrative Calculated Energies for a Halogenated Methanesulfonyl Chloride Reaction

| Species | Method | Basis Set | Calculated Relative Energy (kcal/mol) |

| Reactants (R-SO₂Cl + H₂O) | DFT (B3LYP) | 6-31G | 0.0 |

| S_N2 Transition State | DFT (B3LYP) | 6-31G | +25.3 |

| Sulfene Intermediate + Cl⁻ + H₃O⁺ | DFT (B3LYP) | 6-31G | +15.8 |

| Products (R-SO₃H + HCl) | DFT (B3LYP) | 6-31G | -10.2 |

This table is interactive and presents hypothetical computational data for a related compound to illustrate the type of information obtained.

This hypothetical data suggests that the formation of a sulfene intermediate might be energetically more favorable than the direct S_N2 attack by water, although both pathways are endergonic relative to the reactants. Such computational insights, when combined with experimental kinetic data, provide a robust framework for understanding the intricate details of the chemical reactivity of dichloromethanesulfonates.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Sulfonylating or Alkylating Agent

While detailed research on the specific sulfonylating and alkylating properties of sodium dichloromethanesulfonate is not extensively documented in publicly available literature, its role as a reagent in certain chemical preparations is acknowledged. It is known to act as a reagent in the alkaline hydrolysis of trichloromethanesulfenyl chloride and in the straightforward preparation of dichloromethanesulfinates cymitquimica.com.

The reactivity of analogous sulfonyl compounds suggests that this compound could theoretically act as a dichloromethylsulfonylating agent. In such a reaction, the dichloromethanesulfonyl group (-SO₂CHCl₂) would be transferred to a nucleophile. This is a plausible but not widely demonstrated application. Alkylating agents, by definition, donate an alkyl group to a substrate. Given its structure, it is less likely to function as a traditional alkylating agent by transferring the dichloromethyl group.

Further investigation is required to fully characterize its potential and synthetic utility as a sulfonylating or alkylating agent.

Potential in Intercalation Chemistry and Advanced Materials Development

Intercalation chemistry involves the insertion of a molecule or ion into a host material with a layered structure, such as graphite (B72142). This process is of significant interest for the development of advanced materials, particularly for energy storage applications like batteries mdpi.comfraunhofer.de. The potential of a compound in this field often relates to the size, charge, and stability of the intercalating ion.

While the intercalation of various anions into graphite and other layered materials is an active area of research, there is no specific mention in the literature of the dichloromethanesulfonate anion being used for this purpose nih.govresearchgate.netkoreascience.kr. The focus has largely been on anions like PF₆⁻, ClO₄⁻, and those found in ionic liquids. The viability of the dichloromethanesulfonate anion for intercalation would depend on its electrochemical stability and its ability to reversibly enter and exit the host material's layers. This remains a hypothetical application that requires experimental validation.

Computational and Theoretical Investigations of Sodium Dichloromethanesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies have been published that detail the electronic structure of sodium dichloromethanesulfonate.

Molecular Orbital Analysis and Electronic Density Distribution

There is no available research that presents a molecular orbital (MO) analysis or a depiction of the electronic density distribution for this compound or the dichloromethanesulfonate anion. Such an analysis would typically reveal information about the bonding, anti-bonding, and non-bonding orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.

Spectroscopic Parameters from Theoretical Models

Theoretical models are often used to predict and interpret spectroscopic data. For this compound, such theoretical predictions are not available.

Nuclear Quadrupole Resonance (NQR) Spectroscopy Simulations

No computational studies simulating the Nuclear Quadrupole Resonance (NQR) spectrum of this compound have been found. NQR spectroscopy is a powerful technique for studying the local electronic environment of quadrupolar nuclei, such as chlorine. Theoretical simulations are essential for assigning the spectral lines and extracting detailed information about the electric field gradient at the chlorine nuclei, which is directly related to the chemical bonding and crystal structure.

Vibrational Spectroscopy Predictions (IR, Raman)

There are no published theoretical predictions of the infrared (IR) and Raman spectra for this compound. Computational predictions of vibrational frequencies and intensities are instrumental in the assignment of experimental spectra, providing a deeper understanding of the molecular structure and vibrational modes.

Reaction Pathway Modeling and Energy Landscapes

The study of reaction mechanisms and the associated energy landscapes through computational modeling is a cornerstone of modern chemistry. However, for this compound, no such theoretical investigations into its reactivity or decomposition pathways have been reported. This includes the absence of calculations on transition states, activation energies, and reaction thermodynamics that would be critical for understanding its chemical behavior.

Transition State Characterization and Activation Barriers

A cornerstone of computational reaction chemistry is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. Identifying the geometry and energy of the transition state is crucial for understanding the feasibility and rate of a chemical reaction.

The energy difference between the reactants and the transition state is known as the activation barrier (Ea). A lower activation barrier signifies a faster reaction. Computational models can predict these barriers with increasing accuracy, providing invaluable insights for reaction design and catalyst development. researchgate.net

Table 1: Hypothetical Calculated Activation Barriers for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Solvent Model | Calculated Activation Barrier (kcal/mol) |

| Hydrolysis | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 25.8 |

| Nucleophilic Attack by OH⁻ | MP2 | aug-cc-pVTZ | SMD (Water) | 18.2 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Reaction Energetics and Kinetics Simulations

Kinetic simulations build upon this energetic information to predict reaction rates. Transition State Theory (TST) is a common framework used in conjunction with computational data to estimate rate constants. By calculating the vibrational frequencies of the reactants and the transition state, the pre-exponential factor in the Arrhenius equation can be determined, providing a more complete picture of the reaction kinetics.

For instance, in a theoretical study of the decomposition of this compound, computational methods would be employed to map out the potential energy surface for various decomposition pathways. The calculated rate constants at different temperatures would allow for the prediction of the compound's thermal stability and the identification of the most favorable decomposition products.

Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound

| Parameter | Computational Method | Basis Set | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | DFT (ωB97X-D) | def2-TZVP | -15.3 |

| Gibbs Free Energy of Reaction (ΔG) | DFT (ωB97X-D) | def2-TZVP | -12.1 |

| Enthalpy of Activation (ΔH‡) | DFT (ωB97X-D) | def2-TZVP | 24.9 |

| Gibbs Free Energy of Activation (ΔG‡) | DFT (ωB97X-D) | def2-TZVP | 26.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ³⁵Cl NQR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of dichloromethanesulfonate compounds. In synthetic chemistry, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. For instance, in studies involving the formation of dichloromethanesulfonate esters, NMR is employed to elucidate the structural changes occurring during the reaction.

While specific spectral data for the sodium salt is not extensively detailed in the provided research, the general methodology involves dissolving the analyte in a suitable deuterated solvent and acquiring spectra on high-field instruments, such as Bruker AC-250 or Nicolet 360 N.B. spectrometers. nih.govcdnsciencepub.com The chemical shifts (δ), coupling constants (J), and integration of the peaks in the resulting spectra allow researchers to verify the presence of the dichloromethyl group (CHCl₂) and its connectivity to the sulfonate moiety, confirming the successful synthesis or isolation of the target compound.

Table 1: NMR Techniques for Dichloromethanesulfonate Analysis

| Technique | Purpose | Typical Instrument | Information Obtained |

| ¹H NMR | Elucidation of proton environment | Bruker AC-250 | Chemical shift and coupling constants of the C-H proton. |

| ¹³C NMR | Characterization of the carbon skeleton | Nicolet 360 N.B. | Chemical shift of the dichloromethyl carbon. |

| ³⁵Cl NQR | Investigation of chlorine electronic environment | N/A | Provides information on the C-Cl bonds. |

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment (e.g., HR-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the molecular weight validation and identification of dichloromethanesulfonates. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This technique is crucial for distinguishing the target compound from potential byproducts with similar masses.

In research involving related dichlorocyclobutanol methanesulfonate esters, high-resolution mass spectrometry via electrospray ionization (HRESI-MS) has been used to confirm the chemical formula of synthesized intermediates. nih.gov For dichloromethanesulfonates, MS analysis would confirm the mass of the dichloromethanesulfonate anion (CHCl₂SO₃⁻) and its corresponding sodium salt. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragments of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and for preliminary screening of dichloromethanesulfonate compounds.

IR spectroscopy is used to confirm the presence of specific covalent bonds within the molecule. The sulfonate group (-SO₃⁻) has characteristic strong absorption bands in the IR spectrum. In studies where dichloromethanesulfonate esters were synthesized, FT-IR instruments like the Nicolet 170-SX were used to analyze the products. nih.gov The spectrum would be expected to show strong symmetric and asymmetric stretching vibrations for the S=O bonds, typically in the regions of 1350-1420 cm⁻¹ and 1150-1220 cm⁻¹, respectively.

UV-Vis spectroscopy can be employed for initial screening, though it often lacks the specificity of other methods. For compounds like sodium dichloromethanesulfonate, which lack significant chromophores, any UV absorption would likely occur at lower wavelengths, potentially in the 210–230 nm range.

Table 2: Spectroscopic Analysis of Dichloromethanesulfonates

| Technique | Purpose | Key Features |

| Infrared (IR) Spectroscopy | Functional group identification | Strong S=O stretching bands for the sulfonate group. |

| UV-Vis Spectroscopy | Preliminary screening | Potential absorption at low wavelengths (210-230 nm). |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental for monitoring reaction progress, isolating products, and determining the purity of this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions that produce dichloromethanesulfonates. nih.gov Researchers can quickly assess the disappearance of starting materials and the appearance of new products. In one study, the formation of a dichloromethanesulfonate ester (15i) was tracked on silica gel 60 F254 plates. nih.gov The spots were visualized by spraying with reagents such as vanillin or ammonium molybdate/cerium sulfate (B86663) solutions followed by heating. nih.govresearchgate.net

Table 3: TLC Parameters for a Dichloromethanesulfonate Ester

| Parameter | Value | Source |

| Stationary Phase | Silica gel 60 F₂₅₄ | nih.gov |

| Mobile Phase | EtOAc/hexane 1:3 | nih.gov |

| Rƒ Value | 0.36 | nih.gov |

| Visualization | Vanillin or cerium sulfate/ammonium molybdate spray and heat | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Commercial suppliers often specify the purity as determined by HPLC, with values typically greater than 95%. advatechgroup.com In related research, both analytical and preparative HPLC are used extensively. nih.govcore.ac.uk Analytical HPLC is used to check the purity of final compounds, while preparative HPLC can be used for purification. nih.govcore.ac.uk

Supercritical Fluid Chromatography (SFC) is another technique that has been utilized in the analysis of reaction mixtures containing dichloromethanesulfonates. nih.govresearchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. In a study detailing the formation of dichloromethanesulfonate 15i, SFC was performed using a Lee Scientific SFC Model 600 with supercritical CO₂ as the mobile phase and a flame-ionization detector (FID). nih.gov This technique is valuable for the separation and analysis of various compounds, including halogenated sulfonates. nih.govresearchgate.net

Table 4: SFC Instrumentation for Dichloromethanesulfonate Analysis

| Component | Specification | Source |

| Instrument | Lee Scientific SFC Model 600 | nih.gov |

| Mobile Phase | SFC-grade carbon dioxide | nih.gov |

| Detector | Flame-Ionization Detector (FID) | nih.gov |

| Column | Fused-silica capillary (e.g., 10 m x 50 µm i.d.) | nih.gov |

| Stationary Phase | Biphenyl-30 | nih.gov |

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of sodium dichloromethanesulfonate, and how can researchers systematically evaluate them?

- Methodological Answer : Synthesis optimization requires a factorial design of experiments (DoE) to assess variables such as reaction temperature (40–80°C), pH (3–7), and molar ratios of precursors (e.g., chloromethanesulfonic acid to sodium hydroxide). Use UV-Vis spectroscopy or titration to monitor reaction completion. For reproducibility, document deviations in real-time and validate purity via ion chromatography (IC) or nuclear magnetic resonance (NMR) .

- Example Table :

| Variable | Range Tested | Optimal Value | Analytical Method Used |

|---|---|---|---|

| Temperature | 40–80°C | 60°C | Differential Scanning Calorimetry (DSC) |

| pH | 3–7 | 5.2 | Potentiometric Titration |

| Molar Ratio | 1:1–1:3 | 1:2.5 | NMR Integration |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal methods:

- Quantitative Purity : Ion chromatography (IC) with conductivity detection to quantify sulfonate groups .

- Structural Confirmation : and NMR to verify the absence of chlorinated byproducts (e.g., dichloromethane) .

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to:

- Temperature: 25°C (control), 40°C (stress)

- Humidity: 60% RH (control), 75% RH (stress)

Analyze degradation products monthly via high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS). Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. What mechanistic approaches are suitable for studying this compound’s reactivity in aqueous redox systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with oxidizing agents (e.g., hydrogen peroxide) at varying pH.

- Isotopic Labeling : Incorporate or isotopes to track sulfonate group behavior during redox reactions .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to identify, screen, and meta-analyze literature data. Weight studies by methodological rigor (e.g., calorimetry vs. indirect estimation) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., adiabatic calorimetry for direct enthalpy measurement) .

- Example Workflow :

Literature Search → Data Extraction → Quality Assessment (Cochrane Risk of Bias) → Statistical Harmonization → Consensus Reporting

Q. What interdisciplinary strategies are effective for probing the compound’s environmental fate and degradation pathways?

- Methodological Answer :

- Ecotoxicology : Use OECD Test Guideline 301 for ready biodegradability assessments in activated sludge .

- Advanced Spectroscopy : Employ synchrotron-based X-ray absorption near-edge structure (XANES) to map sulfur speciation in soil matrices .

- Life Cycle Analysis (LCA) : Model environmental persistence using EPI Suite or comparable software, integrating hydrolysis and photolysis rates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.